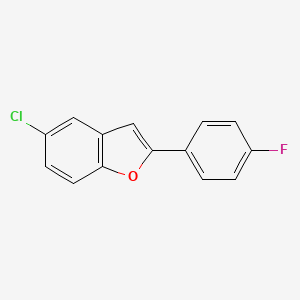

5-Chloro-2-(4-fluorophenyl)benzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H8ClFO |

|---|---|

Molecular Weight |

246.66 g/mol |

IUPAC Name |

5-chloro-2-(4-fluorophenyl)-1-benzofuran |

InChI |

InChI=1S/C14H8ClFO/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8H |

InChI Key |

KDKQNWQEMLYZMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 4 Fluorophenyl Benzofuran and Analogues

Established Synthetic Pathways to the 5-Chloro-2-arylbenzofuran Core

The assembly of the 5-chloro-2-arylbenzofuran framework can be approached through several strategic routes. These methods focus on the efficient construction of the heterocyclic core and the precise installation of the required substituents.

Cyclization Reactions for Benzofuran (B130515) Ring Formation

The formation of the benzofuran ring is the cornerstone of the synthesis. A variety of cyclization strategies have been developed, often starting from appropriately substituted phenols.

Acid-Catalyzed Cyclodehydration: A prevalent method involves the acid-catalyzed cyclodehydration of α-phenoxy ketones. This intramolecular electrophilic aromatic substitution followed by dehydration provides a direct route to 2,3-disubstituted benzofurans. Reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) have proven effective for this transformation under mild conditions. researchgate.net

Palladium-Catalyzed Cyclization: Palladium catalysts are widely used to facilitate the cyclization of precursors. For instance, the reaction of o-iodophenols with terminal alkynes, known as the Sonogashira coupling followed by cyclization, is a powerful one-pot method for generating 2-substituted benzofurans. researchgate.net Similarly, intramolecular oxidative cyclization of ortho-cinnamyl phenols using palladium catalysts offers a route to 2-benzylbenzofurans, a related structural class. organic-chemistry.org

Hypervalent Iodine-Mediated Cyclization: A metal-free alternative involves the oxidative cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans using hypervalent iodine reagents such as (diacetoxyiodo)benzene. organic-chemistry.org This method is effective and avoids the use of transition metals. organic-chemistry.org

McMurry Coupling Approach: A two-step synthesis has been developed involving a selective cross-McMurry coupling of a salicylaldehyde with an aromatic aldehyde using low-valent titanium, followed by oxidative cyclization of the resulting ortho-vinylphenol intermediate. researchgate.netresearchgate.net

The choice of cyclization strategy often depends on the availability of starting materials and the desired substitution pattern on the final benzofuran core.

| Cyclization Method | Key Reagents | Precursor Type | Reference |

| Acid-Catalyzed Cyclodehydration | Eaton's Reagent (PPA) | α-Phenoxy Ketones | researchgate.net |

| Palladium-Catalyzed Annulation | PdCl₂(PPh₃)₂, CuI | o-halophenols, Alkynes | researchgate.net |

| Hypervalent Iodine-Mediated | PhI(OAc)₂ | o-hydroxystilbenes | organic-chemistry.org |

| McMurry Coupling/Oxidation | TiCl₄/Zn | Salicylaldehydes, Aryl Aldehydes | researchgate.netresearchgate.net |

Cross-Coupling Strategies for Aryl Substituent Introduction

Cross-coupling reactions are indispensable for introducing the 2-aryl group, such as the 4-fluorophenyl moiety, onto the benzofuran scaffold. These reactions typically involve the coupling of a benzofuran derivative bearing a reactive group (e.g., a halogen or triflate) with an organometallic aryl reagent.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds. It involves the coupling of an arylboronic acid with an aryl halide. nih.gov For the synthesis of 2-arylbenzofurans, this can be applied by coupling a 2-halobenzofuran (e.g., 2-bromobenzofuran) with an arylboronic acid. nih.govsemanticscholar.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govsemanticscholar.org

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a powerful alternative to palladium for certain cross-coupling reactions. Notably, nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids has been demonstrated as an effective method for synthesizing 2-arylbenzofurans through the activation of the typically inert C-F bond. nih.gov

Hiyama Coupling: The Hiyama cross-coupling reaction utilizes organosilanes as the organometallic partner. Palladium catalysts, often in the presence of a fluoride source, are used to couple aryl halides or triflates with aryl triethoxysilanes, providing a pathway to biaryl compounds. nih.gov

These cross-coupling strategies provide a modular approach, allowing for the late-stage introduction of diverse aryl groups at the 2-position of the benzofuran ring.

| Coupling Reaction | Catalyst | Benzofuran Substrate | Aryl Reagent | Reference |

| Suzuki-Miyaura | Palladium Complex | 2-Bromobenzofuran | Arylboronic Acid | nih.govsemanticscholar.org |

| Nickel-Catalyzed | Nickel Complex | 2-Fluorobenzofuran | Arylboronic Acid | nih.gov |

| Hiyama | Palladium/C | Aryl Bromide | Phenyl Triethoxysilane | nih.gov |

Halogenation and Fluorination Techniques at Specific Positions

The introduction of halogen atoms, such as the chloro group at the 5-position, is a critical step in the synthesis of the target compound. This is typically achieved either by starting with a pre-halogenated precursor or by direct halogenation of the benzofuran ring.

Electrophilic Halogenation: Direct halogenation of the benzofuran ring generally proceeds via an electrophilic aromatic substitution mechanism. The reaction of benzofuran with halogens can lead to the formation of adducts, which then decompose to yield halogenated products. rsc.org The regioselectivity of this process can be influenced by the substituents already present on the ring and the reaction conditions.

Fluorination: Direct fluorination of aromatic systems can be challenging. Electrophilic fluorinating agents like Selectfluor® or xenon difluoride are often employed. cas.cz The fluorination of dibenzofuran, a related system, has been studied and shows that regioselectivity is highly dependent on the reagent used, with outcomes often correlating to the calculated HOMO electron density of the substrate. cas.cz For introducing fluorine onto the pendant phenyl ring, as in the 4-fluorophenyl group, the starting material (e.g., 4-fluoroacetophenone) is typically used.

Precursor Synthesis and Intermediate Chemistry for 5-Chloro-2-(4-fluorophenyl)benzofuran Construction

The successful synthesis of the target molecule is critically dependent on the efficient preparation of key precursors and building blocks that contain the required chloro and fluoro substituents.

Preparation of 5-Chloro-substituted Phenolic and Benzonitrile Intermediates

The "left half" of the molecule, containing the chloro-substituted benzene ring, is typically derived from a corresponding phenolic precursor.

Synthesis of 5-Chlorosalicylaldehyde: A common and crucial starting material is 5-chlorosalicylaldehyde. This intermediate can be synthesized by the direct chlorination of salicylaldehyde. A described method involves introducing purified chlorine gas into salicylaldehyde, followed by crystallization to obtain the desired product. google.com This compound serves as a versatile precursor for various cyclization strategies to form the 5-chlorobenzofuran core. google.com

Synthesis of 4-Fluorophenyl-containing Building Blocks

The "right half" of the molecule, the 4-fluorophenyl group, is introduced using a suitable building block, most often in a cross-coupling reaction.

Arylboronic Acids: For Suzuki-Miyaura coupling, 4-fluorophenylboronic acid is the key reagent. It is commercially available or can be prepared from 4-bromofluorobenzene via lithiation or Grignard formation, followed by quenching with a trialkyl borate.

Organohalides: 4-Iodophenyl or 4-bromophenyl derivatives are common precursors for various coupling reactions. For instance, N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline has been synthesized from perfluoroiodobenzene and used to create stable paramagnetic building blocks for Sonogashira cross-coupling. mdpi.comnih.gov

Terminal Alkynes: For Sonogashira-based syntheses of the benzofuran core, 1-ethynyl-4-fluorobenzene is the required building block. It can be prepared from 4-fluoroacetophenone or via Sonogashira coupling of a protected acetylene with a 4-fluorophenyl halide.

The availability and synthesis of these fluorinated building blocks are essential for the efficient construction of the final 2-(4-fluorophenyl)benzofuran structure. mdpi.comfz-juelich.de

Mechanism-Oriented Synthesis and Catalyst Development

Transition-metal catalysis is a cornerstone in the synthesis of benzofuran derivatives. Catalysts based on palladium, copper, rhodium, and nickel have been extensively developed to facilitate the key bond-forming steps required for constructing the benzofuran core.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing 2-arylbenzofurans. A predominant strategy involves the Sonogashira cross-coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization (annulation) to form the furan (B31954) ring. nih.govacs.org For the synthesis of a this compound framework, this would typically involve reacting a 4-chloro-2-iodophenol with 1-ethynyl-4-fluorobenzene. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. nih.govresearchgate.net The mechanism proceeds via a catalytic cycle involving oxidative addition of the palladium(0) species to the aryl halide, followed by transmetalation with the copper acetylide, and subsequent reductive elimination to form the coupled product. The final step is the intramolecular hydroalkoxylation of the alkyne, which can be catalyzed by the palladium complex or proceed thermally. nih.gov

Another important palladium-catalyzed method is the direct C-H arylation of a pre-formed benzofuran ring. mdpi.com This approach allows for the introduction of the aryl group at the C2 position in a later stage of the synthesis. For instance, 5-chlorobenzofuran could be directly arylated with a suitable 4-fluorophenyl donor, such as a triarylantimony difluoride or an arylboronic acid, using a palladium acetate catalyst. mdpi.comdntb.gov.ua

Copper-Catalyzed Reactions: Copper catalysts offer a palladium-free alternative for the synthesis of 2-arylbenzofurans. Copper(I) iodide can catalyze the coupling of o-iodophenols with aryl acetylenes, leading to the formation of the benzofuran skeleton in good to excellent yields. researchgate.net This method is valued for its tolerance of various functional groups and avoidance of more expensive palladium catalysts. researchgate.net The mechanism is believed to involve the formation of a copper acetylide, which then participates in a coupling-cyclization cascade. Copper catalysis is also employed in multicomponent reactions, where cascade transformations can efficiently build complex benzofuran structures in a single pot. nih.gov For example, a copper-catalyzed cascade involving an oxa-Michael addition, C-arylation, and vinylation has been developed to synthesize 2-vinylbenzofurans. nih.gov

Rhodium-Catalyzed Reactions: Rhodium-based catalysts have emerged as powerful tools for benzofuran synthesis, often proceeding through C-H activation pathways. acs.org Rhodium(III)-catalyzed annulation between salicylaldehydes and diazo compounds can produce benzofurans through a tandem C-H activation/decarbonylation/annulation process. organic-chemistry.org Another innovative approach involves the rhodium-catalyzed [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes, which provides a flexible route to fused benzofuran derivatives under mild conditions. nih.gov More recently, rhodium-catalyzed vinylene transfer from vinylene carbonate to m-salicylic acid derivatives has been shown to selectively produce C4-functionalized benzofurans, a class of isomers that are typically difficult to access. acs.org

Nickel-Catalyzed Reactions: Nickel catalysis has gained traction for its ability to activate challenging chemical bonds. A notable application is the cross-coupling of 2-fluorobenzofurans with arylboronic acids via C–F bond activation. nih.gov This reaction proceeds under mild conditions and allows for the synthesis of a range of 2-arylbenzofurans. nih.gov The proposed mechanism involves the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination. nih.gov This methodology provides an orthogonal strategy to traditional cross-coupling reactions involving C-Cl, C-Br, or C-I bonds. nih.gov

| Catalyst System | Reaction Type | Typical Substrates | Key Mechanistic Step |

|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling / Annulation | 2-Iodophenols, Terminal Alkynes | Pd-mediated sp–sp² coupling with subsequent intramolecular annulation nih.gov |

| CuI / Ligand | Coupling / Cyclization | o-Iodophenols, Aryl Acetylenes | Copper acetylide formation followed by intramolecular O-arylation researchgate.net |

| [RhCp*Cl₂]₂ | C-H Activation / Annulation | Salicylaldehydes, Diazo Compounds | C-H activation, migratory insertion, and intramolecular substitution acs.org |

| Ni(cod)₂ / PCy₃ | C-F Activation / Cross-Coupling | 2-Fluorobenzofurans, Arylboronic Acids | β-Fluorine elimination from a nickelacyclopropane intermediate nih.gov |

Oxidative cyclization provides a direct and atom-economical route to the benzofuran core by forming a C–O bond via the oxidation of a phenol precursor.

Palladium-Catalyzed Oxidative Cyclization: This strategy often utilizes a Pd(II) catalyst to effect an intramolecular oxidative C-O bond formation. A common approach is the oxidative annulation of o-cinnamyl phenols, which can be generated in situ from phenols and cinnamyl alcohols. nih.gov The reaction typically employs an oxidant like benzoquinone (BQ) to regenerate the active Pd(II) catalyst. acs.org Similarly, 2-hydroxystyrenes can react with iodobenzenes in a palladium-catalyzed C-H activation/oxidation tandem reaction to yield 2-arylbenzofurans. rsc.org The mechanism involves an intramolecular oxypalladation of the alkene followed by β-hydride elimination and subsequent reductive elimination or C-H activation steps.

Metal-Free Oxidative Cyclization: An alternative to transition-metal catalysis involves the use of hypervalent iodine reagents. Reagents like (diacetoxyiodo)benzene, PhI(OAc)₂, can mediate the convenient cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans in good yields. organic-chemistry.org This method can also be made catalytic by using a catalytic amount of the iodine(III) species in the presence of a stoichiometric oxidant such as m-chloroperbenzoic acid (m-CPBA). nih.gov This approach avoids the use of expensive and potentially toxic heavy metals.

Other Metal-Mediated Oxidative Cyclizations: Iron(III) chloride has been shown to mediate the intramolecular cyclization of electron-rich aryl ketones, constructing the benzofuran ring through a direct oxidative aromatic C–O bond formation. nih.gov A one-pot method using a co-oxidation system of SeO₂ and FeCl₃ has also been developed for the synthesis of benzofurans from simple starting materials like acetophenone and anisole via a Friedel-Crafts alkylation and subsequent oxidative cyclization. tandfonline.com

| Catalyst/Reagent | Substrate Type | Oxidant | Reaction Description |

|---|---|---|---|

| PdCl₂(CH₃CN)₂ | o-Allylphenols / o-Cinnamyl phenols | Benzoquinone (BQ) | Pd(II)-catalyzed intramolecular Wacker-type cyclization nih.govacs.org |

| PhI(OAc)₂ (catalytic) | 2-Hydroxystilbenes | m-CPBA | Iodine(III)-catalyzed oxidative C-O bond formation nih.gov |

| FeCl₃ | Electron-rich Aryl Ketones | - (FeCl₃ acts as both catalyst and oxidant) | FeCl₃-mediated intramolecular oxidative cyclization nih.gov |

| SeO₂ / FeCl₃ | Acetophenones, Anisoles | - (Co-oxidation system) | One-pot Friedel-Crafts alkylation and oxidative cyclization tandfonline.com |

Methodological Advancements in Benzofuran Synthesis Relevant to this compound Frameworks

The field of benzofuran synthesis is continuously evolving, with new methodologies aimed at improving efficiency, substrate scope, and access to complex substitution patterns relevant to structures like this compound.

One significant area of advancement is the development of one-pot, multicomponent reactions. These processes allow for the construction of highly substituted benzofurans from simple, commercially available starting materials in a single operation, avoiding the isolation of intermediates. An efficient one-pot method for synthesizing 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions has been developed, often utilizing microwave irradiation to shorten reaction times and improve yields. nih.gov

Direct C-H functionalization continues to be a major focus. Palladium-catalyzed C-H arylation of the benzofuran core at the C2 position with various arylating agents provides a powerful tool for late-stage modification. mdpi.comresearchgate.net This allows for the synthesis of diverse 2-arylbenzofuran libraries from a common intermediate.

Furthermore, novel reaction pathways are being discovered. Recently, a new method for synthesizing highly substituted benzofurans was developed based on an unusual substituent migration. eurekalert.orgquantumzeitgeist.com This strategy involves treating an o-cresol with an alkynyl sulfoxide and trifluoroacetic anhydride, which triggers a charge-accelerated sigmatropic rearrangement, enabling a functional group to migrate to an adjacent position and facilitating the formation of complex benzofuran products from readily available starting materials. eurekalert.org These modular synthesis methods are crucial for producing diverse and highly functionalized benzofurans that were previously difficult to access. eurekalert.org

Structure Activity Relationship Sar Elucidation for 5 Chloro 2 4 Fluorophenyl Benzofuran Derivatives

Positional and Substituent Effects of Halogen Atoms on Biological Efficacy

The presence and position of halogen atoms on the benzofuran (B130515) scaffold are significant determinants of biological activity. Halogenation can influence the compound's lipophilicity, electronic properties, and ability to form halogen bonds, all of which affect drug-receptor interactions.

The chlorine atom at the C-5 position of the benzofuran ring in 5-Chloro-2-(4-fluorophenyl)benzofuran is a key feature. Studies on related benzofuran derivatives have shown that halogen substitutions on the benzene ring of the benzofuran core can substantially enhance biological activities, including anticancer and antimicrobial effects. For instance, the introduction of a chlorine or bromine atom at the C-5 position has been associated with increased potency. nih.gov The electron-withdrawing nature of the chlorine at C-5 can modulate the electronic density of the entire ring system, influencing its interaction with biological targets.

The ability of the C-5 chlorine to form halogen bonds is also a noteworthy consideration. Crystal structure analyses of related compounds, such as 5-chloro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran, have revealed that the chlorine atom can participate in intermolecular interactions, such as Cl⋯O halogen bonds, which can help stabilize the compound within a receptor's binding pocket. nih.gov

Table 1: Effect of Halogen Substitution on Biological Activity of Benzofuran Derivatives

| Compound Series | Halogen Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Benzofuran-2-carboxamides | C-5 Chloro | Basis for a series of apoptotic anticancer derivatives. | nih.gov |

| 2-Arylbenzofurans | C-5 Bromo | Excellent antibacterial activity when combined with a C-4 bromo on the 2-phenyl ring. | nih.gov |

| Amiloride-benzofuran derivatives | C-4 Fluoro (on 2-benzofuranyl) | 2-fold increase in potency and inhibitory activity against urokinase-type plasminogen activator (uPA). | nih.gov |

| General Benzofurans | Benzofuran Ring | Halogen additions (Br, Cl, F) have consistently resulted in a significant increase in anticancer activities. | nih.gov |

Influence of the 4-Fluorophenyl Moiety on Target Affinity and Selectivity

The 2-arylbenzofuran scaffold is a common motif in many biologically active compounds. rsc.org The nature and substitution pattern of the aryl group at the C-2 position play a pivotal role in determining target affinity and selectivity. In this compound, the 4-fluorophenyl moiety is a critical component.

The fluorine atom at the para-position of the phenyl ring is particularly significant. Halogen substitutions at the para-position of a phenyl ring in benzofuran derivatives are often favored as they can enhance hydrophobic interactions with the target protein. nih.gov This can lead to increased potency. For example, in a series of amiloride-benzofuran hybrids, the addition of a fluorine atom at position 4 of the 2-benzofuranyl group resulted in a twofold increase in inhibitory activity. nih.gov

The fluorine atom itself can participate in hydrogen bonding and other electrostatic interactions, further anchoring the ligand to its receptor and contributing to affinity and selectivity.

Impact of Benzofuran Core Modifications on Biological Activity Profiles

Modifications to the benzofuran core, beyond the C-5 and C-2 positions, can dramatically alter the biological activity profile of the resulting derivatives. SAR studies have shown that substitutions at various positions of the benzofuran nucleus can fine-tune the pharmacological properties of the compounds.

Substitutions at the C-2 position of the benzofuran ring have been identified as being of particular importance for cytotoxic activity. nih.gov Earlier SAR studies on benzofuran derivatives concluded that incorporating ester or heterocyclic ring systems at this position was crucial for their anticancer effects. nih.gov This highlights the significance of the 2-aryl configuration in compounds like this compound.

Modifications at other positions have also been explored. For example, the introduction of hydrophilic groups, such as piperidine, onto the benzofuran ring has been shown to improve the physicochemical properties of the compounds. nih.gov In other studies, substitutions at the C-3 and C-6 positions were found to greatly influence antibacterial activity and strain specificity, respectively. nih.gov Introducing substituents at specific positions within the benzofuran core can lead to new derivatives with unique structural features and potentially enhanced therapeutic value. nih.gov

Table 2: Impact of Benzofuran Core Modifications on Activity

| Position of Modification | Type of Substituent | Resulting Change in Biological Activity | Reference |

|---|---|---|---|

| C-2 | Ester or heterocyclic rings | Crucial for cytotoxic activity. | nih.gov |

| C-3 & C-6 | Various substituents | Greatly impacted antibacterial activity and strain specificity. | nih.gov |

| Benzofuran Ring | Hydrophilic heteroatom-containing groups (e.g., piperidine) | Improved physicochemical properties. | nih.gov |

| C-3 | Methylsulfinyl group | Influences crystal packing through intermolecular bonds. | nih.govnih.gov |

Stereochemical Considerations in Ligand-Receptor Interactions

Stereochemistry plays a fundamental role in the interaction between a ligand and its biological target. While this compound itself is achiral, the introduction of chiral centers through modification can lead to stereoisomers with potentially different biological activities.

The spatial arrangement of substituents is critical for optimal binding. As discussed previously, the dihedral angle between the benzofuran core and the 2-aryl group is a key stereochemical feature that affects the molecule's three-dimensional shape. nih.govnih.gov This conformational preference can determine whether the molecule can adopt the necessary orientation to fit within the active site of a receptor.

In studies of related heterocyclic compounds containing a fluorophenyl moiety, it has been demonstrated that different stereoisomers can adopt distinct binding poses within a receptor. For example, in a study of hydantoin derivatives, docking simulations showed that different stereoisomers had varied conformations of the fluorophenyl part within the 5-HT7 receptor homology model. uj.edu.pl This underscores the principle that even subtle changes in stereochemistry can lead to significant differences in how a molecule interacts with its target, affecting affinity and efficacy. Therefore, when designing new derivatives of this compound that incorporate chiral centers, it is essential to consider the synthesis and biological evaluation of individual enantiomers or diastereomers.

Pharmacophore Modeling and Lead Optimization Strategies Based on SAR

The SAR data gathered for this compound and its analogues can be used to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological response. fiveable.me

A putative pharmacophore model for this class of compounds would likely include:

A halogen bond donor at the C-5 position of the benzofuran ring.

A hydrophobic aromatic feature corresponding to the benzofuran core.

A second hydrophobic aromatic feature representing the 2-(4-fluorophenyl) group.

A hydrogen bond acceptor feature associated with the fluorine atom at the para-position of the phenyl ring.

Defined spatial relationships and distances between these features, informed by crystallographic data.

This model can then be used in lead optimization strategies. For instance, it can guide the design of new derivatives with improved potency and selectivity. By understanding which parts of the molecule are essential for activity, chemists can make targeted modifications. For example, if a particular region of the molecule is not critical for binding, it could be modified to improve pharmacokinetic properties like solubility or metabolic stability.

Pharmacophore models are also valuable tools for virtual screening, where large databases of chemical compounds can be searched to identify new molecules that fit the model and are therefore likely to have the desired biological activity. jppres.com This approach can accelerate the discovery of new lead compounds based on the this compound scaffold.

Advanced Computational and Theoretical Studies on 5 Chloro 2 4 Fluorophenyl Benzofuran

Molecular Docking Simulations for Ligand-Protein Binding Characterization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. While direct docking studies on 5-Chloro-2-(4-fluorophenyl)benzofuran are not extensively detailed in the available literature, research on closely related benzofuran (B130515) derivatives provides significant insights into how this structural class interacts with biological macromolecules.

Studies on various benzofuran derivatives show that they can effectively fit into the binding pockets of various enzymes and receptors. For instance, molecular docking of benzofuran-1,2,4-triazole derivatives with the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) enzyme revealed that these molecules could establish strong interactions within the Palm Site-II of the enzyme. nih.gov Similarly, certain benzofuran-carboxamide derivatives have been shown to fit well into the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. researchgate.net

The interaction profile typically involves a combination of hydrogen bonds, hydrophobic interactions, and electrostatic contacts. Docking simulations of various substituted benzamides have shown that key residues in the active site of enzymes like α-glucosidase form crucial hydrogen bonds and hydrophobic interactions with the ligands. researchgate.net The specific orientation and interactions are dictated by the substituents on the benzofuran core; the chloro and fluoro groups on this compound would be expected to participate in halogen bonding and other electrostatic interactions, guiding its binding mode within a target protein's active site.

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score (in kcal/mol) or a predicted inhibitory constant (Ki). Lower binding energies indicate a more stable ligand-protein complex and potentially higher inhibitory activity.

Computational studies on benzofuran-based compounds have demonstrated their potential as potent inhibitors for various targets. For example, benzofuran-1,2,4-triazole derivatives showed excellent predicted binding affinities against the HCV NS5B enzyme, with some analogues exhibiting scores superior to the reference drug, Nesbuvir. nih.gov Likewise, studies on 1,2,4-triazole (B32235) derivatives designed as anti-inflammatory agents predicted strong binding to cyclooxygenase (COX) enzymes. zsmu.edu.ua

The following table summarizes predicted binding affinities for several benzofuran derivatives against various biological targets, illustrating the therapeutic potential of this chemical scaffold.

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (µM) |

| Benzofuran-1,2,4-triazoles | HCV NS5B RdRp | -14.11 to -16.09 | Not specified |

| Benzofuran-1,3,4-oxadiazoles | HCV NS5B RdRp | -12.63 to -14.04 | Not specified |

| 1,2,4-triazole derivatives | COX-1 | -6.672 to -7.843 | 0.135 to 0.146 |

| N-(phenylcarbamothioyl) benzamide | Checkpoint kinase 1 | -67.19 (plant score) | Not specified |

Data sourced from studies on related derivative compounds. nih.govzsmu.edu.uajppres.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These methods provide detailed information about molecular geometry, electronic distribution, and spectroscopic properties.

DFT calculations are used to determine the most stable three-dimensional structure of a molecule (its optimized geometry) by minimizing its energy. physchemres.org For benzofuran systems, DFT has been successfully used to calculate bond lengths, bond angles, and dihedral angles. acs.org Experimental data from X-ray crystallography on related compounds, such as 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran, show that the benzofuran unit is essentially planar. nih.govnih.gov In this analogue, the dihedral angle between the 4-fluorophenyl ring and the benzofuran plane is reported to be 16.43°. nih.govdoaj.org DFT calculations on 2-phenylbenzofuran (B156813) similarly predict a pseudo-planar geometry, with a very small dihedral angle between the two ring systems. physchemres.org These findings suggest that the core structure of this compound is also largely planar, a feature that can influence its stacking interactions with biological targets.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. acs.org In MEP maps, electron-rich regions (nucleophilic) are typically colored red, while electron-poor regions (electrophilic) are colored blue. For benzofuran derivatives, MEP analyses often show negative potential around the oxygen atom of the furan (B31954) ring and any other electronegative substituents, identifying these as sites for electrophilic attack. bhu.ac.in

The table below presents FMO data for a related benzofuran derivative, illustrating the typical energy values obtained from DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one | -6.04 | -1.82 | 4.22 |

Data sourced from a DFT study on a related chalcone (B49325) derivative of benzofuran. bhu.ac.in

Quantum chemical calculations can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of a molecule. nih.govresearchgate.net Theoretical vibrational frequencies are calculated using DFT, and the results are often scaled to correct for approximations in the computational method and to achieve better agreement with experimental FT-IR and FT-Raman spectra. nih.gov This analysis allows for the precise assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds.

Similarly, Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra, providing information about the electronic transitions between molecular orbitals. acs.org These theoretical spectra help in interpreting experimental UV-Vis data and understanding the electronic structure and photophysical properties of the compound.

Molecular Dynamics Simulations for Conformational Landscape and Target Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule and to simulate its interactions with biological targets over time. For 2-phenylbenzofuran derivatives, MD simulations have been instrumental in elucidating their binding modes with various enzymes. nih.gov

Conformational Landscape: The conformational flexibility of this compound is primarily dictated by the torsional angle between the benzofuran core and the 2-(4-fluorophenyl) substituent. Quantum computational studies on similar 2-phenylbenzofuran derivatives have shown that a pseudo-planar geometry is often favored. physchemres.org The dihedral angle between the benzofuran and phenyl rings in 2-phenylbenzofuran, for instance, has been calculated to be very small, indicating a high degree of planarity. physchemres.org For this compound, the presence of the chloro and fluoro substituents may introduce subtle electronic and steric effects that could influence this preferred conformation. MD simulations would be capable of mapping the energy landscape associated with the rotation around the bond connecting the two ring systems, identifying the most stable conformers and the energy barriers between them.

In Silico Drug-Likeness and Pharmacokinetic Parameter Prediction

In silico methods are widely used in the early stages of drug discovery to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound. These predictions help in prioritizing candidates for further experimental investigation.

Drug-Likeness: Drug-likeness is a qualitative concept that assesses a compound's potential to be an orally active drug. It is often evaluated based on rules like Lipinski's Rule of Five, which considers parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For benzofuran derivatives, in silico tools are routinely used to predict these properties. researchgate.netnih.gov Based on its structure, this compound is expected to have a molecular weight and lipophilicity within the favorable range for drug-likeness. The presence of halogen atoms can increase lipophilicity, which is a key factor in membrane permeability. mdpi.com

Pharmacokinetic Parameter Prediction (ADMET): Computational tools can provide predictions for various pharmacokinetic parameters.

Absorption: Human Intestinal Absorption (HIA) is a critical parameter for orally administered drugs. Many benzofuran derivatives have shown good predicted HIA. nih.gov

Distribution: The distribution of a drug is influenced by factors like plasma protein binding and its ability to cross biological barriers such as the blood-brain barrier.

Metabolism: In silico models can predict the potential sites of metabolism on a molecule. For this compound, the aromatic rings would be likely sites for oxidative metabolism by cytochrome P450 enzymes.

Excretion: Predictions about the route and rate of excretion can also be made.

Toxicity: A variety of in silico models exist to predict potential toxicities, such as mutagenicity and cardiotoxicity.

The table below presents a hypothetical in silico prediction of the drug-likeness and pharmacokinetic parameters for this compound, based on typical values observed for similar benzofuran derivatives in computational studies. researchgate.netnih.govresearchgate.net

| Property | Predicted Value/Comment |

| Drug-Likeness | |

| Molecular Weight | Likely to be compliant with Lipinski's Rule of Five (< 500 g/mol ). |

| logP (Lipophilicity) | Expected to be in a favorable range for oral absorption. Halogenation may increase this value. |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 (the benzofuran oxygen) |

| Pharmacokinetics (ADMET) | |

| Human Intestinal Absorption | Predicted to be high. |

| Blood-Brain Barrier (BBB) | Permeability is possible due to its lipophilic nature, but specific predictions would require dedicated models. |

| Cytochrome P450 Inhibition | Potential for inhibition of certain CYP isoforms should be computationally assessed. |

| Toxicity | Generally, benzofuran cores are well-tolerated, but specific toxicity predictions (e.g., mutagenicity) would be necessary. |

It is important to emphasize that these are predictive insights based on the computational analysis of structurally related compounds. Rigorous, specific computational and subsequent experimental studies on this compound are necessary to confirm these theoretical assessments.

Patent Landscape and Intellectual Property in 5 Chloro 2 4 Fluorophenyl Benzofuran Research

Overview of Patent Trends for Benzofuran-Based Compounds in Drug Discovery

The benzofuran (B130515) scaffold is a privileged structure in medicinal chemistry, consistently appearing in a vast number of patents due to its versatile biological activity. Patenting trends reveal a sustained and significant interest in benzofuran derivatives for a wide array of therapeutic applications. These compounds are extensively explored for their potential as anti-inflammatory, antitumor, cytotoxic, antimicrobial, antitubercular, antioxidant, antiplasmodial, trypanocidal, and insecticidal agents. researchgate.netnih.gov Furthermore, their role as enzyme inhibitors, including for HCV and HIV, has been a significant focus of patent applications. researchgate.netnih.gov

The enduring appeal of the benzofuran core lies in its ability to be readily modified with various functional groups, leading to a diverse range of pharmacological profiles. This structural versatility allows for the fine-tuning of activity against specific biological targets, a key factor driving the continuous filing of new patents. The consistent patenting activity underscores the perceived value and therapeutic potential of this heterocyclic system by pharmaceutical companies and research institutions.

Analysis of Patented Applications Featuring 5-Chloro-2-(4-fluorophenyl)benzofuran and its Structural Analogues

While a broad search of the patent landscape reveals extensive activity for the general class of benzofuran derivatives, specific patents explicitly claiming this compound are less prevalent. However, analysis of patents for structurally similar compounds, particularly those with halogen and phenyl substitutions at the 5- and 2-positions respectively, provides valuable insights into the likely therapeutic applications of this specific molecule.

Patents for analogous compounds frequently focus on their utility in treating a range of diseases, including:

Oncology: Benzofuran derivatives are a significant area of interest in cancer research, with patents claiming their use as antitumor agents. nih.gov The cytotoxic properties of these compounds against various cancer cell lines are a recurring theme in patent literature.

Neurodegenerative Diseases: There is a growing body of patent literature focused on the application of benzofuran derivatives for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. scienceopen.com These patents often highlight the compounds' ability to modulate key pathological pathways associated with these conditions.

Inflammatory Conditions: The anti-inflammatory properties of benzofuran derivatives are well-documented in patent filings, suggesting their potential for treating a variety of inflammatory diseases.

The presence of a chloro group at the 5-position and a fluorophenyl group at the 2-position in this compound suggests that its patented applications would likely fall within these established therapeutic areas. The specific combination of these substituents may offer advantages in terms of potency, selectivity, or pharmacokinetic properties, which would be the focus of any patent claims.

Identification of Key Innovation Areas in Benzofuran-Related Patent Literature

A deeper dive into the patent literature for benzofuran derivatives reveals several key areas of innovation that are driving the field forward. These areas represent the cutting edge of research and highlight where the most significant commercial and therapeutic potential is perceived to lie.

Table 1: Key Innovation Areas in Benzofuran-Related Patents

| Innovation Area | Description | Therapeutic Targets/Applications |

| Novel Synthetic Methodologies | Development of more efficient, stereoselective, and environmentally friendly methods for synthesizing complex benzofuran derivatives. | Broad applicability across all therapeutic areas. |

| Target-Specific Moieties | Incorporation of specific functional groups designed to interact with novel or challenging biological targets. | Kinase inhibitors, enzyme inhibitors, receptor modulators. |

| Hybrid Molecules | Combination of the benzofuran scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities. | Multi-target drugs for complex diseases like cancer and neurodegenerative disorders. |

| Drug Delivery and Formulation | Innovations in formulating benzofuran derivatives to improve their solubility, bioavailability, and targeted delivery. | Improved therapeutic efficacy and patient compliance. |

These innovation areas demonstrate a strategic shift from broad-spectrum activity to more targeted and refined therapeutic approaches. The development of novel synthetic routes is particularly crucial as it enables the exploration of a wider chemical space and the creation of more complex and potent drug candidates.

Strategic Implications of Patent Information for Academic Research and Development

The patent landscape for benzofuran derivatives offers significant strategic implications for both academic research and commercial drug development. A thorough understanding of existing patents can help to:

Identify "White Spaces" for Innovation: By mapping the existing patent landscape, researchers can identify areas with less patent congestion, representing opportunities for novel research and the development of new intellectual property.

Inform Target Selection: The therapeutic areas and biological targets that are heavily patented can indicate where commercial interest is highest. Conversely, less-patented targets may represent untapped opportunities.

Guide Medicinal Chemistry Efforts: The structure-activity relationships disclosed in patents can provide valuable insights for the design of new and improved benzofuran-based compounds.

Facilitate Collaboration and Licensing: Understanding the patent holdings of different companies and institutions can help to identify potential partners for collaboration or licensing agreements.

Avoid Infringement: A clear understanding of the existing patent landscape is essential to avoid infringing on the intellectual property rights of others.

For academic researchers, the patent literature can be a rich source of information on the latest trends in drug discovery and can help to align their research with areas of high unmet medical need and commercial interest. For commercial entities, a strategic analysis of the patent landscape is a critical component of risk management and a key driver of successful drug development programs.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 5-Chloro-2-(4-fluorophenyl)benzofuran derivatives?

- Methodological Answer : A typical synthesis involves the oxidation of a sulfanyl precursor (e.g., 5-chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfanyl-1-benzofuran) using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (hexane/ethyl acetate, 2:1 v/v) . Yield optimization (~73%) and purity validation (TLC, melting point) are critical steps.

Q. How is the structural identity of synthesized derivatives confirmed?

- Methodological Answer : Techniques include:

- X-ray crystallography for absolute conformation determination (e.g., monoclinic systems with space group P2₁/n) .

- Chromatography (TLC Rf = 0.51 in hexane/ethyl acetate) .

- Spectroscopy : NMR for functional group analysis and hydrogen bonding patterns (C–H···O, π–π interactions) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?

- Methodological Answer : X-ray diffraction reveals C–H···O hydrogen bonds and π–π stacking between aromatic rings (distance: ~3.5–4.0 Å). For example, the title compound forms a 3D network via C7–H7···O2 (2.54 Å) and F1···C15 (3.21 Å) interactions . Symmetry operations (e.g., -x, -y+1, -z+1) further stabilize the lattice .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Combine <sup>1</sup>H/<sup>13</sup>C NMR, IR, and X-ray data to confirm bond angles (e.g., C8–O1–C7 = 107.05° ) and substituent positions.

- Dynamic refinement : Use riding models for hydrogen atoms (C–H = 0.95–0.98 Å) and isotropic thermal parameters (Uiso = 1.2–1.5Ueq) to adjust for electron density discrepancies .

Q. How can computational modeling complement crystallographic studies of benzofuran derivatives?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry (bond lengths, dihedral angles) and predicts electronic properties (e.g., sulfinyl group polarization). Compare computed vs. experimental data (e.g., S1–O3 bond length: 1.368 Å ) to validate accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.